Alkasar-18

科学研究应用

ALKASAR-18 具有广泛的科学研究应用:

化学: 它被用作研究亲脂性细胞毒性药物的模型化合物。

生物学: this compound 用于细胞生物学研究,以研究其对癌细胞的影响。

医学: 该化合物在针对各种癌症的临床前研究中显示出前景。

作用机制

ALKASAR-18 通过抑制 DNA 聚合酶 α(一种对 DNA 复制至关重要的酶)发挥作用。通过抑制这种酶,this compound 扰乱 DNA 合成,导致细胞死亡。这种机制使其对快速分裂的癌细胞特别有效 .

类似化合物:

阿糖胞苷 (ara-C): this compound 衍生自的母体化合物。

阿糖胞苷的 N4-烷基衍生物: 具有不同烷基链长度的其他衍生物.

独特性: this compound 因其强亲脂性而脱颖而出,这增强了其穿透细胞膜并发挥其细胞毒作用的能力。这种特性使其在靶向癌细胞方面比其他类似化合物更有效 .

生化分析

Biochemical Properties

Alkasar-18 is known to interact with POLA1, a DNA polymerase alpha subunit . As a POLA1 inhibitor, it plays a role in biochemical reactions by inhibiting the function of this enzyme

Cellular Effects

Given its role as a POLA1 inhibitor, it is likely to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

This compound acts as a POLA1 inhibitor . POLA1 is a DNA polymerase involved in the initiation of DNA replication. By inhibiting POLA1, this compound could potentially interfere with DNA replication, thereby exerting its cytotoxic effects .

准备方法

合成路线和反应条件: ALKASAR-18 是通过一系列从阿糖胞苷开始的化学反应合成的。关键步骤涉及用十八烷基烷基化阿糖胞苷的 N4 位置。该反应通常需要使用强碱(如氢化钠)和合适的溶剂(如二甲基甲酰胺) .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。最终产品使用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: ALKASAR-18 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 取代反应通常需要亲核试剂和合适的溶剂.

主要产物:

相似化合物的比较

Cytosine arabinoside (ara-C): The parent compound from which ALKASAR-18 is derived.

N4-alkyl derivatives of cytarabine: Other derivatives with varying alkyl chain lengths.

Uniqueness: this compound stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .

生物活性

N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a synthetic derivative of cytosine arabinoside, designed to enhance cytotoxic activity and stability against metabolic degradation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of NOAC, summarizing its pharmacokinetics, mechanisms of action, antitumor efficacy, and relevant case studies.

- Chemical Name : N4-Octadecylcytosine β-D-arabinofuranoside

- CAS Number : 158233-67-1

- Molecular Formula : C27H49N3O5

- Molecular Weight : 495.703 g/mol

Pharmacokinetics

NOAC exhibits unique pharmacokinetic properties that contribute to its biological activity:

- Administration Routes : It can be administered both intravenously and orally, with studies indicating a low bioavailability of 1.1% from plasma and 12.9% from whole blood when taken orally .

- Half-Life : The mean residence time in plasma after intravenous administration is approximately 3.5 hours, while after oral administration, it extends to about 18 hours . This prolonged half-life suggests a potential for sustained therapeutic effects.

NOAC functions primarily as a cytotoxic agent by interfering with DNA synthesis. Its lipophilic nature allows it to penetrate cellular membranes more effectively than its parent compound, cytosine arabinoside. This enhanced permeability leads to increased intracellular concentrations of the drug, thereby augmenting its cytotoxic effects against cancer cells.

Antitumor Activity

NOAC has demonstrated significant antitumor activity in various preclinical models:

- In Vitro Studies : Research has shown that NOAC exhibits potent cytotoxic effects against mouse leukemia L1210 cells. The compound's efficacy was evaluated through cell viability assays, where it outperformed traditional chemotherapeutics like cytosine arabinoside .

- In Vivo Studies : In murine models, NOAC displayed substantial antitumor activity against human xenograft models. The compound's ability to maintain effective concentrations over extended periods post-administration correlates with improved therapeutic outcomes compared to standard treatments .

Case Studies and Research Findings

- Liposomal Formulation : A study explored the use of liposomal NOAC, which significantly enhanced its bioavailability and therapeutic index in vivo. The liposomal formulation allowed for targeted delivery and reduced systemic toxicity .

- Comparative Efficacy : In comparative studies against other nucleoside analogs, NOAC showed superior activity against resistant cancer cell lines, suggesting potential utility in overcoming multidrug resistance commonly observed in cancer therapy .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that NOAC induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Summary Table of Biological Activity

| Property | N4-Octadecylcytosine β-D-arabinofuranoside |

|---|---|

| CAS Number | 158233-67-1 |

| Molecular Weight | 495.703 g/mol |

| Administration Route | Intravenous / Oral |

| Bioavailability | 1.1% (plasma), 12.9% (whole blood) |

| Mean Residence Time | 3.5 h (IV), 18 h (oral) |

| Antitumor Activity | High efficacy against L1210 leukemia |

| Mechanism | Induces apoptosis via caspase activation |

属性

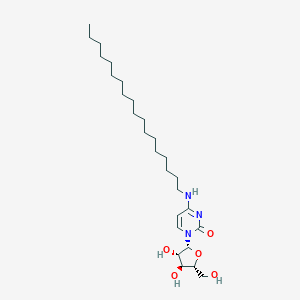

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCEKUGWOYPS-URBBEOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166385 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158233-67-1 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。